molecular formula C8H7IN2 B1402768 8-Iodo-6-methylimidazo[1,2-a]pyridine CAS No. 955942-40-2

8-Iodo-6-methylimidazo[1,2-a]pyridine

Cat. No.: B1402768
CAS No.: 955942-40-2
M. Wt: 258.06 g/mol
InChI Key: SMRSBXOQYLSCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .

Biochemical Analysis

Biochemical Properties

8-Iodo-6-methylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with certain enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . Additionally, this compound can form complexes with proteins, altering their conformation and function. These interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, apoptosis, or differentiation . Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the synthesis of various proteins essential for cell function. Its impact on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites, which can have downstream effects on cell viability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes. These molecular interactions are crucial for understanding how this compound exerts its effects on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound may degrade under certain conditions, leading to a reduction in its efficacy or the formation of degradation products that could have different biological activities . Long-term studies in vitro or in vivo have shown that this compound can have sustained effects on cellular function, although these effects may diminish over time as the compound degrades or is metabolized. Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ toxicity, or systemic effects. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.

Preparation Methods

The synthesis of 8-Iodo-6-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with iodine in the presence of a suitable solvent such as chloroform . This reaction proceeds with the substitution of a hydrogen atom at the C-8 position by an iodine atom.

Chemical Reactions Analysis

8-Iodo-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

8-Iodo-6-methylimidazo[1,2-a]pyridine can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications.

Properties

IUPAC Name

8-iodo-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRSBXOQYLSCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744288
Record name 8-Iodo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955942-40-2
Record name 8-Iodo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Iodo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Iodo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
8-Iodo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
8-Iodo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
8-Iodo-6-methylimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
8-Iodo-6-methylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.